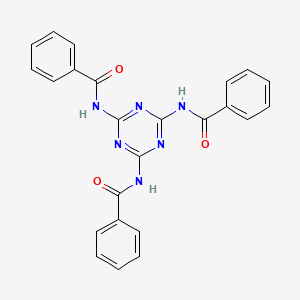![molecular formula C16H14ClN3O6S B4576968 Ethyl 5-carbamoyl-2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B4576968.png)
Ethyl 5-carbamoyl-2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-carbamoyl-2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Ethyl 5-carbamoyl-2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-carbamoyl-2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups: The carbamoyl, chloro, and nitro groups are introduced through various substitution reactions using reagents such as carbamoyl chloride, chlorinating agents, and nitrating agents.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-carbamoyl-2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles for substitution: Amines, thiols, and alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amino derivatives.
Substitution products: Various substituted thiophene derivatives.
Mécanisme D'action
The mechanism of action of Ethyl 5-carbamoyl-2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The nitro and chloro groups play a crucial role in its reactivity and binding affinity, influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-chloro-2-indolecarboxylate: Another heterocyclic compound with similar structural features but different biological activities.
Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: Shares similar functional groups but has a thiazole ring instead of a thiophene ring.
Uniqueness
Ethyl 5-carbamoyl-2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the thiophene ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
ethyl 5-carbamoyl-2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O6S/c1-3-26-16(23)11-7(2)12(13(18)21)27-15(11)19-14(22)9-5-4-8(20(24)25)6-10(9)17/h4-6H,3H2,1-2H3,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROOLVWXVDCEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4576887.png)
![1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4576895.png)

![1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4576903.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4576908.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-thiophenecarboxamide](/img/structure/B4576919.png)


![N~1~-(2,5-dichlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4576935.png)


![methyl 4-chloro-3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4576955.png)

![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-(1-phenylethyl)thiourea](/img/structure/B4576973.png)
